molecular formula C7H11NO2 B3237615 Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 1392879-21-8

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B3237615
CAS No.: 1392879-21-8
M. Wt: 141.17 g/mol
InChI Key: PMQOKQDKGFHFLI-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, which can be technically challenging and requires special equipment and glassware .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Uniqueness: Methyl 2-azabicyclo[211]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(3-7)4-8-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQOKQDKGFHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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